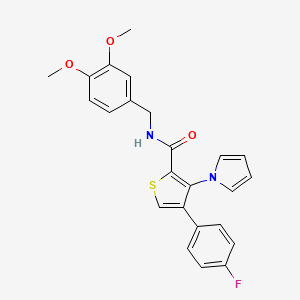

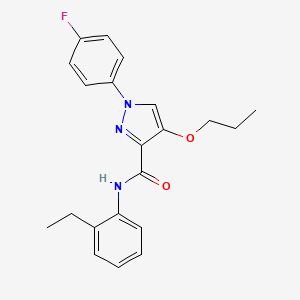

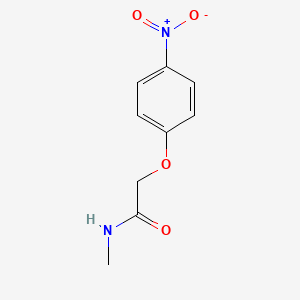

![molecular formula C15H12N4O2S B2472943 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 18199-82-1](/img/structure/B2472943.png)

2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a class of heterocyclic compounds that have been found to possess excellent biological activity . The compound also contains phenyl and pyridinyl groups .

Synthesis Analysis

The synthesis of this compound involves several steps . Initially, a mixture of isonicotinohydrazide and isothiocyanatobenzene is refluxed in ethanol. The resulting product is then dissolved in a NaOH solution and refluxed. After cooling, a hydrochloric acid solution is added dropwise, yielding a large amount of solid. This solid is then mixed with 2-chloroacetonitrile and NaOH in N,N-dimethylformamide (DMF) and stirred overnight. The mixture is then poured into ice, and the product precipitates out. The crude product is recrystallized from ethanol to give colorless crystals .Molecular Structure Analysis

The molecular structure of the compound is complex, with an orthorhombic crystal structure . The compound’s formula is C15H11N5S, and it has a molecular weight of 311.35 g/mol .Physical And Chemical Properties Analysis

The compound forms colorless crystals . It has an orthorhombic crystal structure with the following parameters: a = 9.7864(2) Å, b = 15.5709(3) Å, c = 18.7774(4) Å .Applications De Recherche Scientifique

Synthesis and Structural Assessment

The compound has been synthesized and structurally assessed in various studies . It is derived from 1,2,4-triazole-3-thione, obtained by the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . The compound was further obtained by reaction with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol .

Ligand for Group 12 Element Complexes

The compound has been used as a ligand for complexes of Group 12 elements . The molecular and supramolecular structures of these compounds were studied by X-ray diffractometry .

Crystal Engineering

The compound has been used in crystal engineering studies . The study of its molecular and supramolecular structures has contributed to the understanding of crystal engineering and supramolecular architectures .

Hydrogen Bond Studies

The compound has been used in studies of hydrogen bonding . Its molecular and supramolecular structures have been analyzed to understand the role of hydrogen bonds in the formation of supramolecular assemblies .

Metal Complex Studies

The compound has been used in the synthesis of metal complexes . For example, a Hg(II) complex has been synthesized using the compound and HgCl2 .

Potential Applications in Catalysis and Adsorption

Metal-organic frameworks (MOFs) assembled from similar compounds have shown potential in various applications, including catalysis, electrode fabrication, adsorption of gases and organic pollutants, and removal of heavy metals present in water .

Orientations Futures

The future directions for research on this compound could include further exploration of its biological activity, given the known properties of 1,2,4-triazole compounds . Additionally, modifications to the compound’s structure could be investigated to enhance its properties or develop new functionalities.

Mécanisme D'action

Target of Action

1,2,4-triazole compounds are known for their excellent biological activity , suggesting that they may interact with a variety of biological targets.

Mode of Action

It is known that 1,2,4-triazole compounds can interact with biological targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

Given the biological activity of 1,2,4-triazole compounds , it is likely that this compound could influence multiple biochemical pathways, leading to downstream effects on cellular function.

Result of Action

Given the known biological activity of 1,2,4-triazole compounds , it is likely that this compound could have a variety of effects at the molecular and cellular level.

Propriétés

IUPAC Name |

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-13(21)10-22-15-18-17-14(11-6-8-16-9-7-11)19(15)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJKCZYJDWBWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2472861.png)

![4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472870.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)

![5-Fluoro-4-methyl-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2472882.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472883.png)